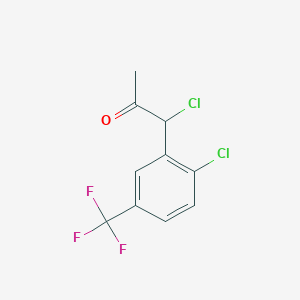
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a phenyl ring
准备方法
The synthesis of 1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atoms may participate in electrophilic or nucleophilic interactions, depending on the specific biological or chemical context.
相似化合物的比较
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-2-(trifluoromethyl)benzene: This compound lacks the propan-2-one moiety, making it less reactive in certain chemical reactions.
2-Chloro-5-(trifluoromethyl)pyridine: This compound contains a pyridine ring instead of a phenyl ring, which alters its chemical properties and reactivity.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound has different functional groups, leading to distinct chemical behavior and applications.
生物活性
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one, a compound with significant potential in medicinal chemistry, exhibits various biological activities that warrant detailed examination. Understanding its mechanisms and effects can aid in the development of new therapeutic agents.
- Chemical Formula : C11H9ClF3O
- Molecular Weight : 267.64 g/mol
- CAS Number : 1805721-52-1
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its antimicrobial properties, particularly against bacterial pathogens and its potential application in treating infections caused by Chlamydia species.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against specific bacterial strains. For instance, derivatives of similar structures have shown promising results in inhibiting Chlamydia trachomatis growth, suggesting that the trifluoromethyl group enhances antibacterial activity. The presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly affects the biological efficacy of these compounds.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 µg/mL |
| ACP1b | H. influenzae | 8 µg/mL |
| Trifluoromethyl derivative | C. trachomatis | 50 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial proteases, particularly ClpP proteins that are crucial for bacterial survival and virulence. By inhibiting these proteases, the compound disrupts protein homeostasis within the bacteria, leading to cell death.
Case Studies
-
Study on Chlamydial Infections :
- In a controlled laboratory setting, HEp-2 cells infected with C. trachomatis were treated with various concentrations of the compound.
- The study found that at a concentration of 50 µg/mL, significant reductions in chlamydial inclusion sizes were observed compared to untreated controls.
-
Toxicity Assessment :
- Toxicity assays conducted on human cell lines indicated that while the compound effectively inhibited bacterial growth, it exhibited low cytotoxicity at therapeutic concentrations.
- This suggests a favorable safety profile for potential therapeutic applications.
属性
分子式 |
C10H7Cl2F3O |
|---|---|
分子量 |
271.06 g/mol |
IUPAC 名称 |
1-chloro-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)7-4-6(10(13,14)15)2-3-8(7)11/h2-4,9H,1H3 |
InChI 键 |
UOEOHVOYIAIMOF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















